N-(6-chloropyrazin-2-yl)acetamide N-(6-chloropyrazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 132453-63-5
VCID: VC6377555
InChI: InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11)
SMILES: CC(=O)NC1=CN=CC(=N1)Cl
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58

N-(6-chloropyrazin-2-yl)acetamide

CAS No.: 132453-63-5

Cat. No.: VC6377555

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58

* For research use only. Not for human or veterinary use.

N-(6-chloropyrazin-2-yl)acetamide - 132453-63-5

Specification

CAS No. 132453-63-5
Molecular Formula C6H6ClN3O
Molecular Weight 171.58
IUPAC Name N-(6-chloropyrazin-2-yl)acetamide
Standard InChI InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11)
Standard InChI Key ULFJKYKKTRODFV-UHFFFAOYSA-N
SMILES CC(=O)NC1=CN=CC(=N1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(6-Chloropyrazin-2-yl)acetamide consists of a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 4-positions. The chlorine atom occupies the 6-position, while the acetamide group (-NHCOCH3_3) is attached to the 2-position (Figure 1) . This substitution pattern influences electronic distribution, lipophilicity, and hydrogen-bonding capacity, critical for interactions in biological systems.

Figure 1: Structure of N-(6-Chloropyrazin-2-yl)acetamide.\text{Figure 1: Structure of } \text{N-(6-Chloropyrazin-2-yl)acetamide.}

Physicochemical Parameters

  • Molecular Formula: C6H6ClN3O\text{C}_6\text{H}_6\text{ClN}_3\text{O}

  • Molecular Weight: 171.58 g/mol

  • Lipophilicity: The chlorine atom enhances hydrophobicity (logP ~1.2 estimated), facilitating membrane penetration—a trait advantageous for antimicrobial agents .

  • Thermal Stability: Melting point data is unspecified, but related chloropyrazine acetamides exhibit stability up to 150°C .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via nucleophilic acyl substitution. A representative protocol involves reacting 6-chloropyrazin-2-amine with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) under inert conditions (Scheme 1) :

6-Chloropyrazin-2-amine + Chloroacetyl ChlorideBase, DCMN-(6-Chloropyrazin-2-yl)acetamide\text{6-Chloropyrazin-2-amine + Chloroacetyl Chloride} \xrightarrow{\text{Base, DCM}} \text{N-(6-Chloropyrazin-2-yl)acetamide}

Procedure:

  • Suspend 6-chloropyrazin-2-amine (1 eq) and K2_2CO3_3 (1.2 eq) in anhydrous dichloromethane.

  • Add chloroacetyl chloride (3.5 eq) dropwise at 0°C under nitrogen.

  • Stir at room temperature until completion (monitored by HPLC).

  • Extract with ethyl acetate, wash with brine, dry over Na2_2SO4_4, and purify via recrystallization .

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, improving yield (85–90%) .

  • Solid-Phase Synthesis: Employed for high-throughput production of analogs .

Analytical Characterization

Spectroscopic Data

While direct spectral data for N-(6-chloropyrazin-2-yl)acetamide is limited, analogous compounds provide insights:

  • 1H^1\text{H} NMR (CDCl3_3): δ 9.31 (s, pyrazine-H), 8.57 (s, NH), 2.30 (s, CH3_3) .

  • IR (KBr): 3105–2896 cm1^{-1} (N–H stretch), 1671 cm1^{-1} (C=O) .

  • HRMS: [M+H]+^+ calcd. for C6_6H6_6ClN3_3O: 172.0273; found: 172.0276 .

Precautionary MeasureImplementation Example
Eye ProtectionGoggles or face shield
VentilationFume hood for powder handling
First AidFlush eyes with water for 15 min
SupplierPurityPrice (1g)Packaging
TRC95%$240250 mg
American Custom Chem.95%$392.71 g

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